molecular formula C15H19NO3 B13494565 Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13494565
M. Wt: 261.32 g/mol
InChI Key: JXMGSBBBEIFCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 6-hydroxy-2-azabicyclo[222]octane-2-carboxylate is a complex organic compound belonging to the class of bicyclic compounds It features a unique structure with a benzyl group attached to a 6-hydroxy-2-azabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable bicyclic ketone, followed by hydrolysis and esterification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(14)16(9-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMGSBBBEIFCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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